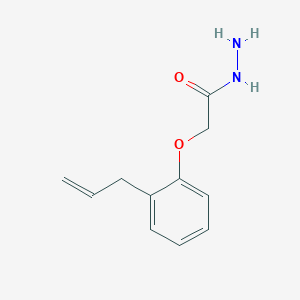

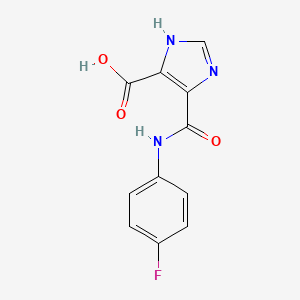

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

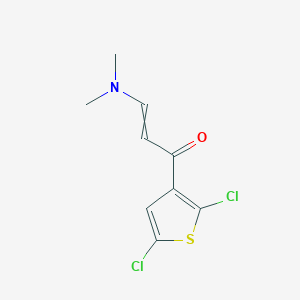

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, also known as DM-BPA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. DM-BPA is a derivative of pyridin-3-ylmethyl-amine, and it is synthesized by the reaction of pyridin-3-ylmethyl-amine with dimethoxybenzyl chloride. DM-BPA has been studied for its use in scientific research, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Catalytic Applications and Ligand Design

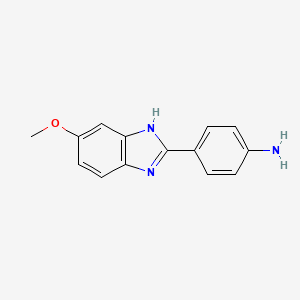

Synthesis and Catalytic Activity : Palladacycles derived from bi- and tridentate ligands featuring pyridinylmethylamine motifs have been synthesized and shown to be effective catalysts in Suzuki–Miyaura coupling and allylation reactions. These complexes exhibit tridentate (N, C−, N′) pincer modes, demonstrating their utility in catalytic processes due to their efficient binding and activation of substrates (Singh et al., 2017).

Metal Complex Formation and Luminescence : Studies have detailed the synthesis of copper(I) complexes using novel bidentate iminopyridine ligands, exhibiting unique coordination geometries and electrochemical properties. These complexes highlight the versatility of pyridinylmethylamine derivatives in forming metal-ligand assemblies with potential applications in optical materials and sensors (Dehghanpour et al., 2007).

Material Science and Luminescent Properties

- Aggregation-Enhanced Emission (AEE) : Pyridyl substituted benzamides linked to naphthalimides have been synthesized, showing luminescent properties and aggregation-enhanced emission (AEE) behaviors. These compounds underscore the role of pyridinylmethylamine frameworks in developing materials with advanced optical properties (Srivastava et al., 2017).

Coordination Chemistry and Network Structures

- Network Structures of Coordination Polymers : The influence of anions on the network structure of silver(I) coordination polymers derived from dicompartmental N,N-donor ligands has been investigated, revealing diverse polymeric architectures. This research provides insights into the structural versatility and potential applications of pyridinylmethylamine derivatives in designing coordination polymers with specific properties (Chakraborty et al., 2013).

Fluorescent Sensors

- Fluorescent Sensing for Dopamine : A copper(II) complex of a ligand structurally related to pyridinylmethylamine has been developed as a new fluorescent sensor for dopamine, demonstrating the potential of such compounds in the development of selective and sensitive detection methods for biologically relevant molecules (Khattar & Mathur, 2013).

Safety and Hazards

Future Directions

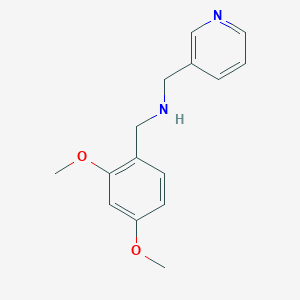

The future directions for the use of 2,4-dimethoxybenzylamine could include its application in the synthesis of various organic compounds. For example, it can be used in the total synthesis of (-)-muraymycin (MRY) D 2 and its epimer, the antibacterial nucleoside natural product . It can also be used in the two-step synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester using the Ugi reaction .

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKNGLMDKSZFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355120 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-28-3 |

Source

|

| Record name | 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)